L-Asparagine monohydrate is a crystalline form of the non-essential amino acid L-asparagine, which is crucial in various biological processes. Its chemical formula is C₄H₈N₂O₃·H₂O, and it has a molar mass of approximately 150.14 g/mol . Asparagine plays a significant role in protein synthesis and serves as a precursor for other amino acids. It is notable for its ability to participate in metabolic pathways that detoxify ammonia through the action of asparagine synthase, which catalyzes the conversion of aspartate and glutamine into asparagine .
[1] L -Asparagine, 5794-13-8, BioReagent, A7094, Sigma-Aldrich
L-Asparagine residues within proteins contribute significantly to their structure, stability, and interactions with other molecules [1]. Researchers utilize L-Asparagine monohydrate to study these functionalities by incorporating it into proteins during in vitro experiments [1].
L-Asparagine plays a vital role in nitrogen metabolism within organisms. Scientists can employ L-Asparagine monohydrate to study these pathways and understand how they regulate various biological processes [1].
Beyond its biological applications, L-Asparagine monohydrate crystals exhibit interesting properties for material science research. Studies have explored its potential for nonlinear optical applications due to its specific structure and optical behavior [2, 3, 4].
[2] Growth of L-asparagine monohydrate and its structural, optical, mechanical, thermal and electrical studies for nonlinear optical applications
[3] Overview on L-asparagine monohydrate single crystal: A non-essential amino acid
In addition to hydrolysis, L-asparagine can participate in transamination reactions, where it can be converted into other amino acids, contributing to the amino acid pool necessary for protein synthesis .
L-Asparagine is vital for cellular functions, particularly in the synthesis of proteins and nucleotides. It serves as a substrate for asparagine-tRNA ligase, facilitating the incorporation of asparagine into proteins during translation . Furthermore, it plays a role in cellular signaling and is involved in the development of the cerebral cortex by promoting the proliferation of radial glial cells .
Additionally, L-asparagine has been implicated in metabolic pathways that manage nitrogen balance within cells, making it crucial for maintaining homeostasis.
L-Asparagine can be synthesized through various methods:
L-Asparagine monohydrate has several applications across different fields:
Research indicates that L-asparagine interacts with various biological molecules:
Several compounds share structural or functional similarities with L-asparagine monohydrate. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
L-Aspartic Acid | C₄H₇N₁O₄ | Precursor to L-asparagine; involved in neurotransmission |
Glutamine | C₅H₁₀N₂O₃ | Essential for nitrogen metabolism; precursor to GABA |
Serine | C₃H₇N₃O₃ | Involved in phospholipid synthesis; important for metabolism |
Glycine | C₂H₅N₁O₂ | Simplest amino acid; plays roles in neurotransmission |
L-Asparagine is unique due to its specific role in protein synthesis and its involvement in nitrogen metabolism, distinguishing it from other amino acids that may serve different functions or pathways .
The biocatalytic synthesis of L-asparagine monohydrate represents a sophisticated enzymatic approach that utilizes asparagine synthetase enzymes to catalyze the formation of asparagine from aspartic acid precursors [4] [8]. Asparagine synthetase functions as an adenosine triphosphate-dependent amidotransferase that catalyzes the synthesis of asparagine and glutamate from aspartate and glutamine [16] [17]. The enzyme mechanism involves two distinct catalytic domains where the carboxyl-terminal domain activates the side-chain carboxylate of aspartate to form an electrophilic intermediate, beta-aspartyl-adenosine monophosphate, while the amino-terminal domain catalyzes glutamine hydrolysis to yield glutamate and ammonia [16] [20].
Recent advances in gene mining strategies have led to the identification of novel asparagine synthetase variants with enhanced catalytic performance [4] [8]. The asparagine synthetase from Lactobacillus salivarius demonstrated optimal temperature and pH conditions of 41 degrees Celsius and 8.0, respectively, with a half-life of 857.85 minutes in buffer solution at pH 8 and 30 degrees Celsius [4] [18]. This enzyme exhibits high affinity for L-aspartic acid and demonstrates metal-dependent activity characteristics [4] [18].
The implementation of adenosine triphosphate regeneration systems has become crucial for enhancing the economic viability of biocatalytic asparagine production [4] [8] [19]. Class III polyphosphate kinase 2 from Deinococcus ficus has been successfully employed to regenerate adenosine triphosphate from polyphosphate sources, significantly reducing the adenosine triphosphate requirements for large-scale production [4] [18]. Under optimized fed-batch conditions with dual enzyme coupling, L-asparagine concentrations of 218.26 millimolar have been achieved with yields of 64.19% [4] [18].
The biocatalytic approach offers several advantages over traditional chemical synthesis methods, including environmental friendliness, high specificity, and mild reaction conditions [4] [8]. However, challenges remain in terms of enzyme stability, adenosine triphosphate costs, and substrate inhibition effects observed at concentrations exceeding 60 millimolar for sodium hexametaphosphate and 100 millimolar for L-aspartic acid [4] [18].
Chemical synthesis of L-asparagine monohydrate primarily involves the conversion of L-aspartic acid through esterification and subsequent amidation reactions [1] [39]. The conventional synthesis pathway begins with L-aspartic acid, which undergoes esterification to form the beta-methyl ester intermediate, followed by treatment with ammonia to yield L-asparagine [1] [39]. This process typically involves dissolving L-aspartic acid methyl ester hydrochloride in reaction vessels and treating with 30% ammonia water at 0.1 megapascals and 30 degrees Celsius for 9 hours [1].
The optimization of chemical synthesis routes has focused on improving yields and reducing environmental impact [1] [39]. Advanced synthesis methodologies have achieved crystallization yields of 75% for L-asparagine through careful control of reaction parameters [1]. The process involves recrystallization steps where the crude L-asparagine crystals undergo centrifugation at 6000 revolutions per minute for 40 minutes to obtain finished products with 85% effective content and 18% water content [1].
Alternative chemical synthesis approaches have explored the use of triethylamine and phosphoryl trichloride as coupling agents in improved synthesis technologies [39]. These methods aim to enhance reaction efficiency and product purity while minimizing the formation of undesired by-products. The development of stereoselective synthesis routes has been particularly important for maintaining the correct chirality of L-asparagine throughout the chemical transformation process [33] [35].
Recent innovations in chemical synthesis have incorporated solid-phase synthesis techniques and microwave-assisted reactions to accelerate reaction kinetics and improve overall yields [33] [35]. These approaches have demonstrated potential for scaling up chemical synthesis operations while maintaining product quality and reducing processing times. The integration of continuous flow chemistry principles has also shown promise for optimizing L-asparagine chemical synthesis at industrial scales [33] [35].
The crystallization of L-asparagine monohydrate involves complex nucleation and growth mechanisms that determine the final crystal structure and purity [6] [22] [23]. L-asparagine monohydrate forms an orthorhombic crystal system with unit cell parameters of a = 5.593 angstroms, b = 9.827 angstroms, c = 11.808 angstroms, and Z = 4 [25]. The crystallization process is characterized by the formation of hydrogen bonds within asparagine molecules and between water and asparagine molecules, which play crucial roles in determining crystal properties [25].
Cooling crystallization represents the primary method for L-asparagine monohydrate formation from aqueous solutions [13] [22] [23]. The crystallization kinetics have been extensively studied using population balance models that describe nucleation, growth, and dissolution phenomena [13] [24] [26]. Research has demonstrated that growth kinetics of L-asparagine and D-asparagine monohydrate from water are identical, while growth kinetics from racemic and enantiopure solutions differ significantly [6] [22] [23].
Seeded crystallization techniques have proven effective for controlling crystal size distribution and reducing batch-to-batch variations [44]. The optimal seeding strategy involves adding seed crystals at supersaturation levels between 30-40% of the metastable zone width to prevent uncontrolled nucleation while maintaining crystal growth [44]. Seed loading ratios and seed size distributions significantly influence the final product characteristics [44].
Parameter | Optimal Range | Effect on Crystallization |
---|---|---|
Temperature | 20-45°C | Controls supersaturation and growth rate [6] [22] |
pH | 4.0-6.0 | Influences solubility and crystal form [15] |
Supersaturation | 1.2-1.5 | Determines nucleation and growth kinetics [13] [26] |
Cooling Rate | 0.1-1.0 K/min | Controls crystal size distribution [13] [24] |
Seed Loading | 0.5-2.0% | Minimizes secondary nucleation [44] |
Ultrasound-assisted crystallization has emerged as an innovative technique for enhancing nucleation rates and reducing metastable zone widths [24]. This approach enables earlier nucleation onset and provides better control over crystal size distribution compared to conventional cooling crystallization methods [24]. Combined cooling and anti-solvent crystallization strategies have also been developed to optimize particle engineering objectives [38].
Industrial-scale production of L-asparagine monohydrate faces numerous technical and economic challenges that impact process viability and product quality [9] [11] [14]. The global L-asparagine monohydrate market, valued at approximately 200 million United States dollars in 2024, is projected to reach 300 million United States dollars by 2033, indicating growing demand that intensifies production challenges [11] [14].
Scale-up challenges in biocatalytic production primarily involve enzyme stability maintenance, adenosine triphosphate supply economics, and substrate inhibition management [27] [37]. Industrial biocatalytic processes require sophisticated downstream processing including centrifugation, filtration, chromatography, and protein precipitation steps [27]. The purification process typically accounts for 50-80% of total production costs, necessitating optimization of extraction and purification protocols [27].
Fed-batch cultivation strategies have demonstrated superior performance compared to batch processes for industrial production [30] [37]. Fed-batch systems can achieve 4-fold increases in biomass production and enzyme activity compared to conventional batch processes [30]. However, plasmid stability becomes critical during extended cultivation periods, with significant plasmid loss occurring after 8 hours of post-induction [30].
Production Method | Yield (g/L) | Productivity (g/L/h) | Main Challenges |
---|---|---|---|
Batch Biocatalytic | 2.7 | 0.23 | Enzyme stability, ATP cost [43] |
Fed-batch Biocatalytic | 38.49 | 1.92 | Scale-up complexity [43] |
Chemical Synthesis | Variable | 0.5-2.0 | Environmental impact [1] |
Crystallization | High purity | 0.1-0.5 | Process control [13] |
Quality control challenges encompass maintaining consistent crystal morphology, purity levels, and moisture content across production batches [12] [15]. Industrial specifications require products to meet pharmaceutical grade standards with purity levels exceeding 98% and specific optical rotation values between +33.7 to +36.0 degrees [15]. Contamination control becomes particularly critical for pharmaceutical applications, requiring comprehensive testing for bioburden, endotoxins, and elemental impurities [12].